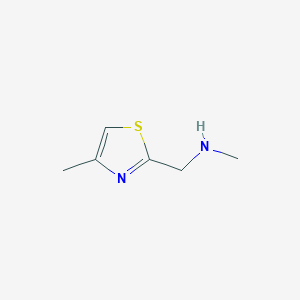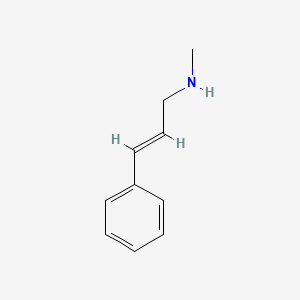![molecular formula C10H12F3N B3022377 (R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine CAS No. 672906-72-8](/img/structure/B3022377.png)
(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine
Overview
Description
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound that has gained significant attention in various fields of scientific research. This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. It is widely used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Target of Action
It’s known that the compound is a crucial intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist .
Mode of Action
As an intermediate in the synthesis of AD101, it’s likely that its mode of action is tied to the function of the final product, AD101, which inhibits the replication of HIV-1 by blocking its entry into cells .
Biochemical Pathways
Given its role as an intermediate in the production of a chemokine ccr5 antagonist, it may be involved in pathways related to immune response and viral infection .
Result of Action
As an intermediate in the production of AD101, its effects are likely manifested in the activity of the final product, which is known to inhibit the replication of HIV-1 .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .
Cellular Effects
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the asymmetric reduction of 4-(trifluoromethyl)acetophenone . This reaction is catalyzed by recombinant Escherichia coli cells with excellent enantioselectivity .
Temporal Effects in Laboratory Settings
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects at different dosages.
Metabolic Pathways
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may be involved in metabolic pathways related to this process.
Transport and Distribution
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its localization or accumulation.
Subcellular Localization
It is known that the compound is used in the production of AD101 (SCH-350581), a chemokine CCR5 antagonist . This suggests that it may have effects on its activity or function in specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine typically involves the reduction of 4-(trifluoromethyl)acetophenone using a biocatalytic process. One efficient method employs recombinant Escherichia coli cells to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which is then further converted to the desired amine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance the catalytic efficiency and yield .
Industrial Production Methods
The use of biocatalysts and optimized reaction conditions ensures high enantioselectivity and yield, making the process scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions include chiral alcohols, ketones, and various substituted amines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
- 2-(4-Trifluoromethylphenyl)ethanamine
Uniqueness
®-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantioselectivity and improved pharmacokinetic properties, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
(1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCYBPVJJPKIFJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203855 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672906-72-8 | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672906-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N,α-Dimethyl-4-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


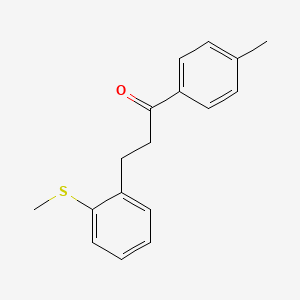
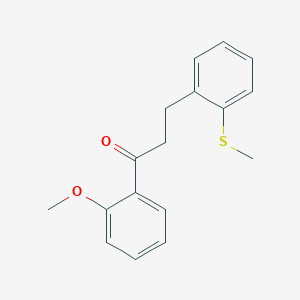
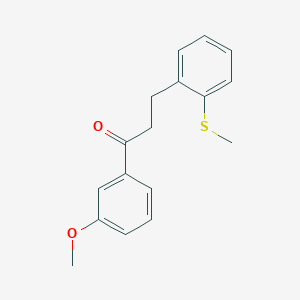
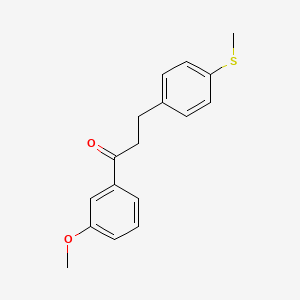
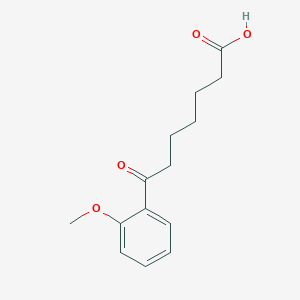

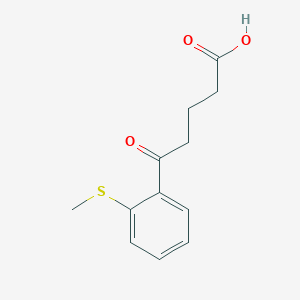
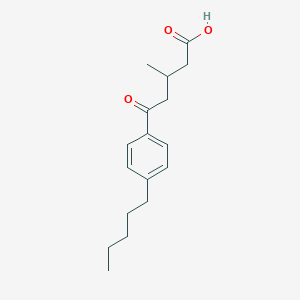
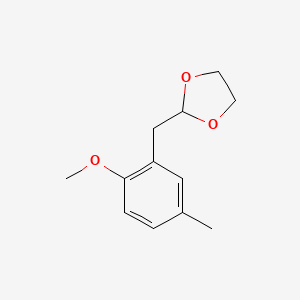
![Methyl 2-[1-(bromomethyl)cyclopropyl]acetate](/img/structure/B3022312.png)
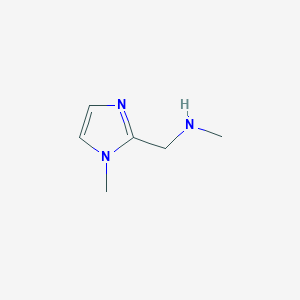
![2-Methyl-3-[(methylamino)methyl]pyridine](/img/structure/B3022315.png)
